molecular formula C15H24S B13416870 4-Nonylbenzenethiol CAS No. 4527-49-5

4-Nonylbenzenethiol

Cat. No.: B13416870
CAS No.: 4527-49-5
M. Wt: 236.4 g/mol
InChI Key: FZXZNIDUTACSLM-UHFFFAOYSA-N
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Description

4-Nonylbenzenethiol is an organic compound with the molecular formula C15H24S. It is a derivative of benzene, where a nonyl group (a nine-carbon alkyl chain) is attached to the benzene ring, and a thiol group (-SH) is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylbenzenethiol can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting nonylbenzene is then subjected to thiolation using thiourea followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Nonylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form nonylbenzene.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nonylbenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nonylbenzenethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its role as a nucleophile in substitution reactions and as a reducing agent. The molecular targets and pathways involved include interactions with electrophilic centers in other molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nonylbenzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. The thiol group makes it a valuable compound in nucleophilic substitution reactions and as a reducing agent, distinguishing it from similar compounds with different functional groups .

Properties

CAS No.

4527-49-5

Molecular Formula

C15H24S

Molecular Weight

236.4 g/mol

IUPAC Name

4-nonylbenzenethiol

InChI

InChI=1S/C15H24S/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3

InChI Key

FZXZNIDUTACSLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)S

Origin of Product

United States

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